4-Bromo-2-methylphenyl isocyanate is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. While the provided data does not directly discuss 4-Bromo-2-methylphenyl isocyanate, it does include studies on closely related compounds that can offer insights into the behavior and applications of isocyanates in general. These studies explore the use of isocyanate compounds in the development of new materials, their biological activity, and their interactions with other chemicals.
Isocyanates are known for their reactivity, particularly in the formation of polymers. For instance, 4-bromobenzyl isocyanate (Br-BIC) has been shown to electrochemically polymerize to form an insulating film on the cathode surface of lithium-ion batteries, which acts as an overcharge protection mechanism1. This suggests that similar bromophenyl isocyanates could potentially be used in battery technology to improve safety and performance. Additionally, the thermal rearrangement of bromooxazolines to bromoisocyanates indicates a high selectivity and yield, demonstrating the potential for isocyanates to be used in synthetic chemistry for the production of various compounds4.
The study of Br-BIC as a film-forming electrolyte additive for lithium-ion batteries highlights the potential of bromophenyl isocyanates in enhancing the charge/discharge performance and safety of these energy storage devices1. The ability to form a solid electrolyte interphase (SEI) on graphite in propylene carbonate-based electrolyte solutions further underscores the importance of these compounds in battery technology.
The palladium-catalysed isocyanide insertion in 2-bromophenylthioureas leading to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines showcases the utility of bromophenyl isocyanates in the synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals2.
In neuroscience, compounds like 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine have been studied for their ability to inhibit the uptake into serotonin neurons, indicating potential applications in the treatment of neurological disorders3. Similarly, the anticonvulsant properties of enaminones, which include bromophenyl groups, have been investigated for their effects on neuronal excitability, providing a basis for future clinical use in seizure disorders5.
The antifungal properties of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one against Candida albicans, as revealed by flow cytometry, suggest that bromophenyl isocyanates could be structurally modified to enhance their biological activity and used as potent antifungal agents6.
Arylisocyanates, such as 4-methylphenyl isocyanate, are important intermediates in the chemical industry. The study of their reactions with amino acids and the formation of protein adducts is crucial for understanding the potential health effects of isocyanate exposure, such as lung sensitization and asthma7.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6